4,4-Dimethoxy-tetrahydro-4H-pyran

Descripción general

Descripción

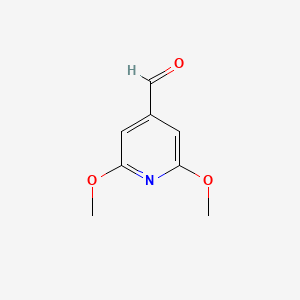

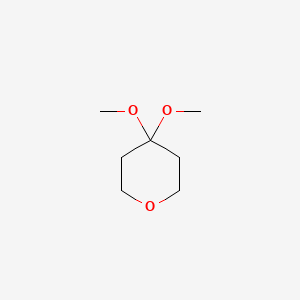

“4,4-Dimethoxy-tetrahydro-4H-pyran” is a heterocyclic compound with two methoxy groups and a pyran ring in its chemical structure . It is also known as 4,4-dimethoxyoxane . The molecular formula of this compound is C₇H₁₄O₃ , and it has a molecular weight of 146.186 g/mol .

Synthesis Analysis

The synthesis of 4H-Pyran derivatives, including “4,4-Dimethoxy-tetrahydro-4H-pyran”, has been achieved through various strategies . One such strategy involves an NHC-catalyzed [2 + 4] cyclization of alkynyl ester with α,β-unsaturated ketone, providing highly substituted 4H-pyran derivatives . Another approach involves a three-component process of aldehydes, malononitrile, and a compound with an active methylene group .

Molecular Structure Analysis

The molecular structure of “4,4-Dimethoxy-tetrahydro-4H-pyran” is represented by the SMILES string COC1(CCOCC1)OC . This indicates that the compound contains a six-membered pyran ring with two methoxy groups attached to the same carbon atom.

Chemical Reactions Analysis

“4,4-Dimethoxy-tetrahydro-4H-pyran” is known to be a useful reagent for protecting alcohols . It can undergo reactions with strong acids and bases to form salts . It can also undergo polymerization reactions with other compounds and form covalent bonds with nucleophiles .

Physical And Chemical Properties Analysis

“4,4-Dimethoxy-tetrahydro-4H-pyran” is a colorless liquid . It has a density of 1.042 g/mL at 20 °C . It is soluble in many organic solvents but not water .

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic chemistry, DMTHP is used in multicomponent reactions as a building block for synthesizing various 4H-pyran derivatives. These derivatives have a wide range of biological activities, including anti-inflammatory and antitumor properties .

Pharmaceutical Research

DMTHP derivatives exhibit a spectrum of biological activities. They are explored for their potential use in pharmaceuticals, particularly for their anti-hepatotoxic, anticoagulant, and analgesic effects .

Agrochemical Research

In agrochemical research, DMTHP derivatives are investigated for their herbicidal and antimicrobial activities. They contribute to the development of new agrochemicals that can enhance crop protection .

Safety and Hazards

“4,4-Dimethoxy-tetrahydro-4H-pyran” is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off immediately with plenty of water . In case of eye contact, rinse immediately with plenty of water .

Direcciones Futuras

“4,4-Dimethoxy-tetrahydro-4H-pyran” holds promise in scientific research due to its complex structure and varied properties. It offers a multitude of applications across different fields, making it an intriguing subject of study.

Relevant Papers

There are several papers related to “4,4-Dimethoxy-tetrahydro-4H-pyran”. For instance, Sigma-Aldrich has referenced a paper by H.C.P. Roelen et al. in their product description . Additionally, a review on the recent multicomponent synthesis of 4H-Pyran derivatives has been published in Bentham Science .

Mecanismo De Acción

Target of Action

It is known to be a reagent for protecting alcohols , suggesting that its targets could be alcohol groups in various biochemical contexts.

Mode of Action

The mode of action of 4,4-Dimethoxy-tetrahydro-4H-pyran involves its interaction with its targets, likely alcohol groups, in a protective capacity .

Biochemical Pathways

Given its role as a protecting reagent for alcohols , it may influence pathways where alcohol groups play a crucial role.

Result of Action

As a protecting reagent for alcohols , it may prevent unwanted reactions involving these groups, thereby influencing the overall outcome of certain biochemical reactions.

Action Environment

Propiedades

IUPAC Name |

4,4-dimethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZWVZPRCICVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391695 | |

| Record name | 4,4-dimethoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28218-71-5 | |

| Record name | 4,4-dimethoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)

![2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide](/img/structure/B1587368.png)

![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)